molecular formula C26H29N5 B2956910 7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine CAS No. 900897-20-3

7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2956910
CAS RN: 900897-20-3
M. Wt: 411.553
InChI Key: GAFJWZWQAZYQJL-UHFFFAOYSA-N
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Description

The compound “7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine” belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds are synthesized in an overall yield of 67-93% by some variations of protocols . The synthesis of the title compound was depicted in Scheme 1 .


Molecular Structure Analysis

The compound crystallizes in a monoclinic system, space group P 2 1 / c . The pyrazolo[1,5-a]pyrimidine and phenyl ring are almost coplanar, and the piperazine ring is in a chair conformation . The crystal structure is stabilized by C–H⋅⋅⋅N hydrogen interactions and a number of weak π⋅⋅⋅π interactions .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . Suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Scientific Research Applications

Antimicrobial Activity

This compound has been shown to possess potent antimicrobial properties. The related piperazine analogs have demonstrated significant activity against a variety of microbial strains .

Antiproliferative Activity

Piperazine derivatives have been reported to exhibit antiproliferative activity against various tumors such as colon, prostate, breast, lung, and leukemia. They have also shown efficacy in suppressing and eliminating experimental tumors in small-animal models .

Antifungal Activity

Specific analogs of this compound have exhibited good antifungal activity. The compound 7c was noted for its good chemscore and antifungal activity among piperazine chrome-2-one compounds .

Herbicide and Insecticide Use

Pyrazolo[1,5-a]pyrimidines have been patented for use as herbicides and insecticides. They are effective in controlling unwanted vegetation and pests .

Sterilization Applications

These compounds have also been reported to be effective sterilization agents .

Antitrichomonal Agents

They have been found to effectively inhibit trichophyton mentagrophytes, which is responsible for fungal infections such as athlete’s foot .

Anticancer and Antitubercular Agents

There is a growing interest in pyrazolo[1,5-a]pyrimidines derivatives due to their promising applications as anticancer and antitubercular agents .

Enzyme Inhibition

These derivatives are also explored for their potential as enzyme inhibitors which can be crucial in the treatment of various diseases .

Optical Applications

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their tunable photophysical properties .

Future Directions

Pyrimidines have demonstrated various biological activities, making them a focus of research for the development of new therapeutic agents . Future research could explore the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity . The continuation of research programs for the synthesis of new compounds exhibiting biological activity is also suggested .

properties

IUPAC Name

7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5/c1-19-9-11-23(12-10-19)25-21(3)28-31-24(17-20(2)27-26(25)31)30-15-13-29(14-16-30)18-22-7-5-4-6-8-22/h4-12,17H,13-16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFJWZWQAZYQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCN(CC4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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